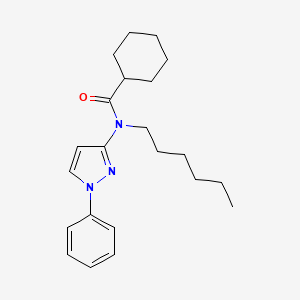
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a cyclohexanecarboxamide group attached to a pyrazole ring, which is further substituted with a phenyl group and a hexyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester. For example, phenylhydrazine can react with acetylacetone to form 1-phenyl-1H-pyrazole.
Attachment of the Cyclohexanecarboxamide Group: The cyclohexanecarboxamide group can be introduced by reacting the pyrazole derivative with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.
Introduction of the Hexyl Chain: The hexyl chain can be attached through an alkylation reaction using hexyl bromide and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or hexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
N-Hexyl-N-(1-phenyl-1H-pyrazol-3-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the hexyl chain and cyclohexanecarboxamide group differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
特性
CAS番号 |
63127-97-9 |
|---|---|
分子式 |
C22H31N3O |
分子量 |
353.5 g/mol |
IUPAC名 |
N-hexyl-N-(1-phenylpyrazol-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C22H31N3O/c1-2-3-4-11-17-24(22(26)19-12-7-5-8-13-19)21-16-18-25(23-21)20-14-9-6-10-15-20/h6,9-10,14-16,18-19H,2-5,7-8,11-13,17H2,1H3 |
InChIキー |
HYUSZYGBTAHXNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(C1=NN(C=C1)C2=CC=CC=C2)C(=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)


![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
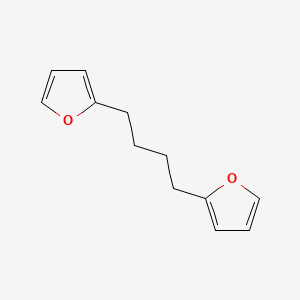

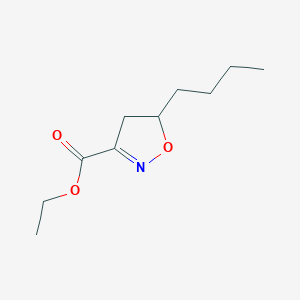
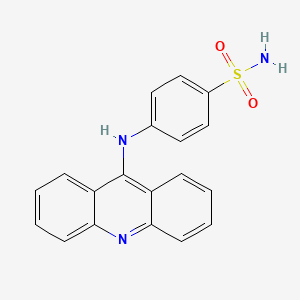
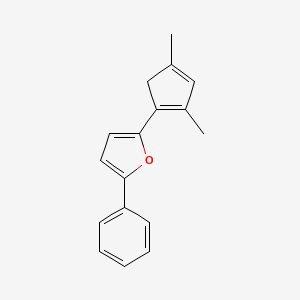
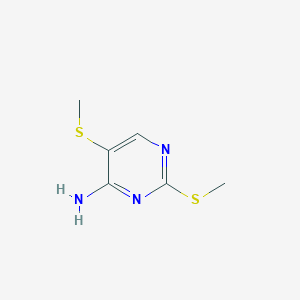
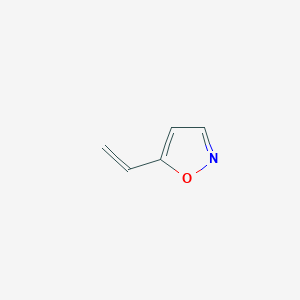
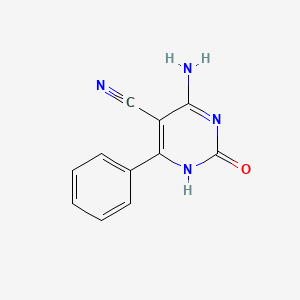
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)
